An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-5-iodophenylboronic Acid
An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-5-iodophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-5-iodophenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines established synthesis and purification protocols, and presents a thorough analysis of its characterization data. Furthermore, it explores its applications, particularly in Suzuki-Miyaura cross-coupling reactions and its emerging role as an antibacterial agent. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering detailed experimental procedures and data to support their work.
Introduction
2-Fluoro-5-iodophenylboronic acid (CAS No. 866683-41-2) is a halogenated phenylboronic acid derivative that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its unique trifunctional structure, featuring a boronic acid group, a fluorine atom, and an iodine atom, makes it a versatile reagent for the construction of complex molecular architectures. The boronic acid moiety serves as a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of carbon-carbon bonds. The presence of a fluorine atom can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, while the iodine atom provides an additional reactive site for further functionalization.
Recent studies have also highlighted the potential of 2-Fluoro-5-iodophenylboronic acid as an antimicrobial agent, demonstrating its ability to inhibit the growth and biofilm formation of pathogenic bacteria such as Vibrio parahaemolyticus.[2] This discovery opens new avenues for the development of novel therapeutics to combat bacterial infections.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Fluoro-5-iodophenylboronic acid is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 866683-41-2 | [1][3] |
| Molecular Formula | C₆H₅BFIO₂ | |
| Molecular Weight | 265.8 g/mol | [4] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | [1] |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and THF. |
Synthesis and Purification
The synthesis of 2-Fluoro-5-iodophenylboronic acid is typically achieved through a halogen-metal exchange reaction followed by borylation. The most common methods employ either an organolithium or a Grignard reagent intermediate.
Synthesis via Organolithium Intermediate
This protocol is adapted from established procedures for the synthesis of analogous fluorinated phenylboronic acids.[5]
Reaction Scheme:
Figure 1: Synthesis of 2-Fluoro-5-iodophenylboronic acid via an organolithium intermediate.
Experimental Protocol:
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Preparation of the Organolithium Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-fluoro-4-iodobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
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Borylation: To the freshly prepared organolithium solution, add triisopropyl borate (1.2 equivalents) dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Workup and Isolation: Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the solution is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to yield the crude product.
Purification
The crude 2-Fluoro-5-iodophenylboronic acid can be purified by one of the following methods:
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Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes) and allow it to cool slowly to form crystals.
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Column Chromatography: Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization
Thorough characterization is crucial to confirm the identity and purity of the synthesized 2-Fluoro-5-iodophenylboronic acid. The following techniques are typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.
| Nucleus | Expected Chemical Shifts (ppm) and Coupling Patterns |
| ¹H NMR | Aromatic protons will appear in the range of 7.0-8.5 ppm, exhibiting complex splitting patterns due to H-H and H-F couplings. The B(OH)₂ protons will appear as a broad singlet, with its chemical shift being highly dependent on concentration and solvent. |
| ¹³C NMR | Aromatic carbons will be observed between 100-165 ppm. The carbon attached to the boron will be broad. Carbons attached to fluorine will show large one-bond C-F coupling constants. |
| ¹⁹F NMR | A single signal is expected in the range of -110 to -140 ppm. |
| ¹¹B NMR | A single, broad signal is expected in the range of 28-33 ppm for the trigonal planar boronic acid. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| Technique | Expected Results |
| Electrospray Ionization (ESI) | In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 264.8. Collision-induced dissociation (CID) of this precursor ion would likely lead to the loss of water (H₂O) from the boronic acid group or cleavage of the carbon-boron bond. |
Applications in Drug Development
Suzuki-Miyaura Cross-Coupling Reactions
2-Fluoro-5-iodophenylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and heteroaryl compounds, which are common motifs in many pharmaceutical agents. The presence of both a fluorine and an iodine atom allows for sequential and site-selective cross-coupling reactions.
Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Antibacterial and Antibiofilm Activity
Recent research has demonstrated that 2-Fluoro-5-iodophenylboronic acid exhibits significant antibacterial and antibiofilm activity against Vibrio parahaemolyticus and Vibrio harveyi.[2] The minimum inhibitory concentration (MIC) for planktonic cell growth was found to be 100 μg/mL.[2] The compound also prevents biofilm formation in a dose-dependent manner.[2]
The proposed mechanism of action involves the inhibition of several virulence factors, including motility, fimbrial agglutination, hydrophobicity, and indole synthesis.[2] This disrupts both planktonic cell proliferation and biofilm formation.
Figure 3: Proposed mechanism of antibacterial and antibiofilm activity.
Conclusion
2-Fluoro-5-iodophenylboronic acid is a highly versatile and valuable compound for researchers, scientists, and drug development professionals. Its utility in the synthesis of complex organic molecules via Suzuki-Miyaura coupling, combined with its recently discovered antibacterial properties, underscores its importance in the development of new therapeutic agents. This technical guide provides the essential information and protocols required for the effective synthesis, characterization, and application of this key chemical entity.
References
- 1. boronpharm.com [boronpharm.com]
- 2. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 3. arctomsci.com [arctomsci.com]
- 4. scbt.com [scbt.com]
- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
